Methyl-(3-bromomethyl)phenoxyacetate
Description
Aryl bromomethyl esters are bifunctional compounds characterized by an ester group and a bromomethyl moiety attached to an aromatic ring. This combination of functional groups provides a platform for diverse chemical transformations. The ester can be hydrolyzed or transesterified, while the bromomethyl group offers a reactive site for nucleophilic substitution and other modifications. This dual reactivity makes them valuable precursors in the synthesis of a wide range of organic materials. chemimpex.com
The phenoxyacetate (B1228835) scaffold is a privileged structure in medicinal chemistry and materials science. It is a core component in numerous biologically active molecules. ontosight.ainih.gov Derivatives of phenoxyacetic acid have been investigated for a variety of pharmacological activities, including anti-mycobacterial, anti-inflammatory, and anti-cancer properties. nih.govnih.govmdpi.com For instance, a class of compounds known as fibrates, which are based on a phenoxyisobutyric acid structure, are utilized as anti-hyperlipidemic agents. researchgate.net The versatility of the phenoxyacetate core allows for structural modifications that can fine-tune the biological and chemical properties of the resulting molecules, making it a foundational element in drug discovery and the development of agrochemicals like herbicides and pesticides. ontosight.airesearchgate.net
The bromomethyl group (-CH₂Br) is a highly effective synthetic handle due to the nature of the carbon-bromine bond. Bromine is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is central to the utility of compounds like Methyl-(3-bromomethyl)phenoxyacetate. chemimpex.comfiveable.me The bromomethyl moiety facilitates a variety of crucial organic transformations, including alkylation of nucleophiles such as amines, thiols, and carbanions. This functionality is instrumental in constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The enhanced reactivity of the bromomethyl group makes it an excellent intermediate for introducing specific functionalities into a target molecule. chemimpex.com
This compound is a versatile intermediate compound with applications across several key areas of chemical research and development. chemimpex.com Its unique structure, featuring both the phenoxyacetate core and the reactive bromomethyl group, allows for easy modification and the development of new derivatives with tailored properties. chemimpex.com
Current research involving this compound is primarily focused on the following areas:
Pharmaceutical Development : It serves as a building block in the synthesis of new biologically active compounds and potential drug candidates that target specific diseases. chemimpex.com
Agricultural Chemicals : The compound is utilized in the development of novel herbicides and pesticides, contributing to efforts in crop protection. chemimpex.com
Polymer Chemistry : It is employed in the formulation of specialty polymers, where its structure can be incorporated to create materials with unique industrial properties. chemimpex.com
Organic Synthesis Research : Chemists use this compound to explore new reaction pathways and develop innovative synthetic methodologies. chemimpex.com
Analytical Chemistry : It is also used as a standard in various analytical methods for the detection and quantification of related substances. chemimpex.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 136645-26-6 | chemimpex.com, chemicalbook.com |
| Molecular Formula | C₁₀H₁₁BrO₃ | chemimpex.com, guidechem.com, bldpharm.com |
| Molecular Weight | 259.1 g/mol | chemimpex.com, chemicalbook.com, bldpharm.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 87-93 °C | chemimpex.com |
| Boiling Point | 315.6 ± 22.0 °C (Predicted) | chemicalbook.com |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Storage Conditions | Store at 0-8 °C, Inert Atmosphere | chemimpex.com, bldpharm.com |
Table 2: Overview of Research Applications for this compound
| Research Area | Application of Compound | Reference(s) |
|---|---|---|
| Pharmaceuticals | Intermediate for synthesizing biologically active compounds and new drugs. | chemimpex.com |
| Agrochemicals | Used to develop new herbicides and pesticides for crop protection. | chemimpex.com |
| Polymer Chemistry | Employed in the formulation of specialty polymers for industrial use. | chemimpex.com |
| Organic Synthesis | A versatile reagent for exploring new reaction pathways and methods. | chemimpex.com |
| Analytical Chemistry | Utilized as a standard for detection and quantification of related substances. | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-(bromomethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQCZSFWWWVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136645-26-6 | |
| Record name | methyl 2-[3-(bromomethyl)phenoxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromomethyl Phenoxyacetate
Reactivity of the Benzylic Bromide Moiety
The benzylic bromide group in Methyl-(3-bromomethyl)phenoxyacetate is a primary site for a variety of chemical transformations, including nucleophilic substitution, radical reactions, and elimination reactions. The reactivity of this group is significantly influenced by the presence of the phenoxyacetate (B1228835) substituent at the meta-position, which can exert electronic effects on the reaction center.
Nucleophilic Substitution Reactions (SN1, SN2)
The benzylic carbon in this compound is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
SN1 and SN2 Mechanisms:
SN1 (Substitution Nucleophilic Unimolecular): This mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the benzylic bromide to form a resonance-stabilized benzylic carbocation. The second step is the rapid attack of a nucleophile on the carbocation. The stability of the benzylic carbocation, due to delocalization of the positive charge into the benzene (B151609) ring, makes the SN1 pathway plausible for benzylic halides.
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center.
The phenoxyacetate group at the meta-position is primarily electron-withdrawing through its inductive effect, which would destabilize a developing positive charge at the benzylic position, thereby disfavoring the SN1 pathway. Conversely, this inductive effect would make the benzylic carbon more electrophilic, potentially enhancing its reactivity towards nucleophilic attack in an SN2 reaction.
Kinetic studies on meta-substituted benzyl (B1604629) bromides provide insight into the likely behavior of this compound. For instance, the rates of SN2 reactions of meta-substituted benzyl bromides with various nucleophiles generally follow Hammett-type correlations, where electron-withdrawing substituents accelerate the reaction.
Interactive Data Table: Relative Rates of SN2 Reactions for meta-Substituted Benzyl Bromides with a Common Nucleophile (Illustrative Data)
| Substituent (meta) | Relative Rate (k/kH) |
| -OCH3 | 0.8 |
| -CH3 | 0.9 |
| -H | 1.0 |
| -Cl | 2.5 |
| -NO2 | 10.2 |
| -C(O)OCH3 | (Estimated ~2-3) |
This table illustrates the general trend of substituent effects on the SN2 reactivity of benzyl bromides. The value for the -C(O)OCH3 group, analogous to the substituent in this compound, is an educated estimate based on its known electronic properties.
Radical Reactions and Polymerization Initiation
The benzylic C-Br bond in this compound can undergo homolytic cleavage upon exposure to radical initiators or UV light, generating a resonance-stabilized benzylic radical. This reactivity makes the compound a potential initiator for radical polymerization reactions.
The initiation step involves the formation of the benzylic radical, which can then add to a monomer unit, creating a new radical that propagates the polymer chain. The efficiency of initiation depends on the stability of the generated radical and the reactivity of the monomer. Benzylic radicals are relatively stable due to resonance delocalization, which makes them effective initiators for the polymerization of various vinyl monomers, such as styrenes and acrylates.
The use of functionalized initiators like this compound allows for the synthesis of polymers with a specific end-group, in this case, a methyl phenoxyacetate moiety. This terminal functional group can be used for further post-polymerization modifications, such as grafting or surface attachment.
Research Findings: While specific studies on this compound as a polymerization initiator are not widely available, research on other functionalized benzyl bromide initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) has demonstrated their utility in synthesizing well-defined polymers with tailored architectures and functionalities.
Elimination Reactions and Competing Pathways
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form a substituted styrene (B11656) derivative. This process, known as dehydrobromination, can occur via either an E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanism.
E1 Mechanism: Similar to the SN1 pathway, the E1 mechanism proceeds through a carbocation intermediate. A weak base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.
E2 Mechanism: This is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the benzylic carbon, while simultaneously the C-Br bond breaks and a double bond is formed.
For a primary benzylic bromide like this compound, the E2 pathway is generally more favored, especially with sterically hindered, strong bases. Nucleophilic substitution (SN2) and elimination (E2) are often competing reactions. The outcome is influenced by the nature of the base/nucleophile and the reaction temperature. Strong, bulky bases tend to favor elimination, while strong, non-bulky nucleophiles favor substitution.
Reactivity of the Methyl Ester Functional Group
The methyl ester group in this compound is another site for chemical modification, primarily through reactions involving the carbonyl carbon.
Transesterification and Hydrolysis Pathways
Transesterification: Under acidic or basic catalysis, the methyl ester can react with another alcohol to form a different ester. This equilibrium reaction is driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.
Studies on the hydrolysis of substituted methyl phenoxyacetates have shown that the reaction rates are influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups generally facilitate the hydrolysis by making the carbonyl carbon more electrophilic.
Interactive Data Table: Relative Hydrolysis Rates of Substituted Methyl Phenoxyacetates (Illustrative Data)
| Substituent | Relative Rate (k/kH) (Base-catalyzed) |
| 4-OCH3 | 0.5 |
| 4-CH3 | 0.8 |
| H | 1.0 |
| 4-Cl | 3.5 |
| 3-NO2 | 15.0 |
| 3-CH2Br | (Estimated ~2-4) |
This table provides an illustrative representation of substituent effects on the base-catalyzed hydrolysis of methyl phenoxyacetate derivatives. The estimated value for a 3-bromomethyl substituent reflects its electron-withdrawing inductive effect.
Reduction Reactions
The methyl ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and, under certain conditions, sodium borohydride (B1222165) (NaBH4). A key consideration in the reduction of this compound is the chemoselectivity, as the benzylic bromide is also susceptible to reduction.
Strong reducing agents like LiAlH4 will likely reduce both the ester and the benzylic bromide. However, milder or more selective reducing agents can potentially achieve the selective reduction of the ester. For instance, sodium borohydride in the presence of certain additives or in specific solvent systems has been shown to reduce esters while leaving halide groups intact. The choice of reducing agent and reaction conditions is therefore crucial to control the outcome of the reaction and selectively target the desired functional group.
Reactivity of the Phenoxy Ether Linkage
Cleavage Reactions
No specific studies on the cleavage reactions of the phenoxy ether linkage in this compound were identified.
Intramolecular Cyclization and Rearrangement Pathways
No specific studies on the intramolecular cyclization or rearrangement pathways of this compound were identified.
Computational Mechanistic Studies on Reaction Pathways
No computational mechanistic studies specifically investigating the reaction pathways of this compound were identified.
Derivatization and Functionalization Strategies Employing Methyl 3 Bromomethyl Phenoxyacetate
Formation of Heterocyclic Compounds from Bromomethyl Precursors
The bromomethyl group is a powerful functional handle for initiating cyclization reactions to form a wide array of heterocyclic compounds. This reactivity is central to its utility in medicinal chemistry and materials science, where such scaffolds are prevalent.
The synthesis of five-membered aromatic heterocycles like oxazoles, thiazoles, and pyrazoles can be achieved using precursors derived from bromomethyl compounds. The bromomethyl group often serves as a key electrophile in classical cyclization strategies.
Oxazoles: The Bredereck reaction, a common method for oxazole synthesis, involves the reaction of α-haloketones with amides. ijpsonline.com The bromomethyl group in a precursor can be converted to an α-haloketone, which then serves as a substrate for this cyclization. Another versatile method is the van Leusen synthesis, which constructs the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov Aldehyd precursors can be synthesized from bromomethyl compounds through oxidation.
Thiazoles: The Hantzsch thiazole synthesis is a primary method for forming the thiazole ring, typically by reacting an α-halocarbonyl compound with a thioamide. Bromomethyl precursors are readily converted into the necessary α-halocarbonyl reactants. mdpi.comnih.gov The reactivity of the methylene group adjacent to the activating group is crucial for the cyclization process. ias.ac.in
Pyrazoles: Pyrazole synthesis often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or an equivalent synthon. jmchemsci.com A bromomethyl ketone, accessible from a bromomethyl precursor, can react with various nucleophiles to generate intermediates that, upon reaction with hydrazine, yield substituted pyrazoles. researchgate.netnih.gov
Table 1: Overview of Synthetic Routes to Key Heterocycles
| Heterocycle | Common Synthetic Method | Role of Bromomethyl Precursor |
|---|---|---|
| Oxazole | Bredereck Reaction | Serves as a source for the required α-haloketone intermediate. ijpsonline.com |
| Thiazole | Hantzsch Synthesis | Provides the α-halocarbonyl component for reaction with a thioamide. mdpi.comnih.gov |
| Pyrazole | Knorr-type Synthesis | Acts as a precursor to β-dicarbonyl compounds or α,β-unsaturated ketones for condensation with hydrazines. jmchemsci.com |
The bromomethyl group is instrumental in the synthesis and functionalization of benzofuran derivatives. In one established synthetic route, a methyl group attached to a benzofuran core is brominated using N-bromosuccinimide (NBS) to yield a bromomethyl derivative. nih.govnih.gov This transformation introduces a reactive handle for further modification.
For instance, ethyl 3-(bromomethyl)benzofuran-2-carboxylate can be prepared via the selective bromination of the corresponding 3-methylbenzofuran precursor. nih.gov The resulting bromomethyl compound is a valuable intermediate that readily undergoes nucleophilic substitution reactions. Treatment with nucleophiles such as morpholine leads to the formation of new carbon-nitrogen bonds, demonstrating the utility of the bromomethyl group in elaborating the benzofuran scaffold. nih.gov
Table 2: Functionalization of a Bromomethyl Benzofuran Intermediate
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | Nucleophilic Substitution nih.gov |
| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | Various Nucleophiles | Substituted Benzofuran Derivatives | Nucleophilic Substitution nih.gov |
Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their ring strain. The synthesis of aziridines can be accomplished from precursors containing a bromomethyl group. One common strategy involves the intramolecular cyclization of β-amino halides or related compounds. A precursor like Methyl-(3-bromomethyl)phenoxyacetate could be elaborated to introduce an amine at the appropriate position, followed by a base-induced ring closure to form the aziridine ring.
Alternatively, bromomethyl compounds can be used to generate ylides, which then react with imines in an aza-Darzens type reaction to afford aziridines. organic-chemistry.org The development of short syntheses for alkyl 2-(bromomethyl)aziridine-2-carboxylates highlights the role of bromomethyl acrylates as key starting materials, which undergo amination, bromination, and subsequent base-induced cyclization. researchgate.net In some cases, these kinetically favored aziridines can undergo thermal isomerization to form more stable four-membered azetidine rings. researchgate.netresearchgate.net
Exploitation of the Ester Moiety for Diverse Functionalization
The methyl ester of this compound provides a second site for chemical modification, independent of the bromomethyl group. This allows for sequential or orthogonal functionalization strategies, enhancing the molecular diversity accessible from this single precursor.
The methyl ester can be readily converted into an amide through reaction with a primary or secondary amine, a process known as aminolysis. This reaction is fundamental in the synthesis of a vast range of compounds, including pharmaceuticals and polymers.
Furthermore, the phenoxyacetate (B1228835) linkage is structurally related to linkers used in solid-phase peptide synthesis (SPPS). google.com In SPPS, a C-terminal amino acid is often anchored to a solid support via an ester linkage, such as a phenacyl ester. google.comsoton.ac.uk The synthesis of peptides then proceeds by sequential coupling of Nα-protected amino acids. bachem.com The ester moiety of this compound is analogous to these anchoring groups, suggesting its potential use in creating libraries of small molecules or peptide analogues where the ester is converted to a peptide bond. The conversion to an amide bond is a key step in building these larger, more complex structures.
Table 3: Representative Amidation Reactions
| Ester Substrate | Amine | Product |
|---|---|---|
| Methyl Ester | Primary Amine (R-NH₂) | N-Substituted Amide |
| Methyl Ester | Secondary Amine (R₂NH) | N,N-Disubstituted Amide |
| Methyl Ester | Amino Acid Ester | Dipeptide Analogue |
The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (3-bromomethyl)phenoxyacetic acid. This transformation is a common and high-yielding reaction in organic synthesis. The resulting carboxylic acid is a versatile intermediate in its own right. It can be activated and reacted with a wide range of nucleophiles. For example, it can be converted to an acid chloride, which is highly reactive towards amines and alcohols, or coupled directly with amines using standard peptide coupling reagents to form amides. thieme-connect.comthieme-connect.com This opens up another pathway for derivatization, distinct from the chemistry of the bromomethyl group.
Application in Combinatorial and Library Synthesis
The structural attributes of this compound make it a suitable candidate for use as a linker molecule in solid-phase synthesis, a cornerstone of combinatorial chemistry and library generation. The bromomethyl moiety provides a reactive handle for attachment to a solid support, while the phenoxyacetate portion can be further functionalized.
A notable application of analogous structures is in the solid-phase synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic importance. In a strategy developed for the combinatorial synthesis of a benzodiazepine library, a linker with a phenoxyacetate core is employed. The synthesis typically begins with the attachment of the linker to a solid support. For instance, a hydroxyl-functionalized resin can react with the bromomethyl group of a phenoxyacetate derivative to form a stable ether linkage.
The general scheme for the solid-phase synthesis of a 1,4-benzodiazepine library using a phenoxyacetate-type linker involves several key steps:
Linker Immobilization: The synthesis commences with the anchoring of the linker molecule to a solid support.
Scaffold Attachment: An appropriately substituted 2-aminobenzophenone is then coupled to the immobilized linker.
Introduction of Diversity: A variety of amino acids are subsequently introduced, reacting with the amino group of the benzophenone.
Cyclization and Derivatization: Following the coupling of the amino acid, the protecting group on the amino acid's nitrogen is removed, and the molecule is cyclized to form the benzodiazepine ring. Further diversity can be introduced by alkylating the amide nitrogen.
Cleavage from Support: Finally, the desired benzodiazepine derivatives are cleaved from the solid support to yield the final products.
The use of a linker such as this compound in this type of synthesis allows for the systematic and rapid generation of a large number of structurally diverse molecules. This approach is highly valuable in drug discovery for the identification of new lead compounds.
| Reactant Type | Example Compound | Role in Synthesis |
|---|---|---|
| Linker | This compound | Connects the growing molecule to the solid support |
| Scaffold | 2-Aminobenzophenone | Forms the core structure of the benzodiazepine |
| Building Block | Amino Acids | Introduce structural diversity |
| Alkylating Agent | Alkyl Halides | Further functionalization of the benzodiazepine core |
Design and Synthesis of Prodrugs and Caged Compounds
The chemical properties of this compound also lend themselves to the design and synthesis of prodrugs and caged compounds. These strategies are employed to improve the pharmacokinetic properties of drugs or to control their activity at a specific time and location.
Prodrug Synthesis:
A common strategy to enhance the bioavailability of drugs containing a carboxylic acid functional group is to convert them into ester prodrugs. These esters can mask the polar carboxylic acid group, increasing the lipophilicity of the drug and thereby improving its absorption. Once absorbed, the ester is cleaved by endogenous esterases to release the active parent drug.
This compound can serve as a key reagent in the synthesis of such ester prodrugs. The reactive bromomethyl group can be used to alkylate the carboxylate of a drug molecule, forming a phenoxyacetate ester prodrug. For example, non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acids, are prime candidates for this type of modification. The synthesis would involve the reaction of the carboxylate salt of the NSAID with this compound.
The resulting prodrug would be expected to have improved membrane permeability. Upon administration, plasma and tissue esterases would hydrolyze the ester bond, releasing the active NSAID. This approach can also be utilized to reduce the gastrointestinal side effects associated with some NSAIDs by preventing direct contact of the acidic drug with the stomach lining.
| Drug Class | Example Drug | Therapeutic Use |
|---|---|---|
| NSAID | Ibuprofen | Anti-inflammatory, Analgesic |
| NSAID | Naproxen | Anti-inflammatory, Analgesic |
| Anticonvulsant | Valproic Acid | Treatment of epilepsy |
Caged Compounds:
"Caged" compounds are biologically active molecules that have been rendered inactive by the attachment of a photolabile protecting group. The activity of the molecule can be restored by irradiation with light of a specific wavelength, which cleaves the protecting group. This technology allows for precise spatial and temporal control over the release of the active compound.
While the direct use of this compound as a caging group is not extensively documented, its structural motifs are related to known photolabile protecting groups. For instance, ortho-nitrobenzyl esters are a well-established class of photocleavable groups used to cage carboxylic acids. The phenoxyacetyl moiety, with appropriate substitution on the phenyl ring (e.g., a nitro group ortho to the ether linkage), could potentially function as a photolabile protecting group.
In a hypothetical scenario, a drug with a hydroxyl or carboxyl functional group could be derivatized with a suitably modified this compound derivative. The resulting ester or ether would be biologically inactive. Upon photolysis, the phenoxyacetate linker would be cleaved, releasing the active drug. This approach would be particularly useful for studying biological processes with high temporal and spatial resolution.
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Versatile Building Block for Complex Molecules
The compound's reactivity is central to its application as a foundational piece in the synthesis of intricate molecular structures. The bromomethyl group serves as a highly effective handle for introducing the substituted phenoxyacetate (B1228835) scaffold into larger molecules through nucleophilic substitution reactions.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and related structures is a cornerstone of organic chemistry, with applications ranging from materials to medicinal chemistry. acs.org The benzyl (B1604629) bromide functionality within Methyl-(3-bromomethyl)phenoxyacetate is particularly well-suited for constructing such scaffolds. Benzyl halides are common precursors in cyclization reactions, including intramolecular Friedel-Crafts alkylations or reactions involving radical intermediates, to form fused ring systems. researchgate.netrsc.org
For instance, the bromomethyl group can act as an electrophile in reactions with aromatic rings, leading to the formation of a new carbon-carbon bond and extending the polycyclic system. While direct literature on this compound in this specific context is nascent, the reactivity of benzyl radicals in forming multi-ring aromatics like phenanthrene (B1679779) and anthracene (B1667546) is well-documented, suggesting the potential for similar transformations. rsc.orgnih.gov Synthetic strategies often leverage such cyclizations to create complex, rigid frameworks that are otherwise difficult to access. nih.gov
In the total synthesis of natural products, chemists often employ building blocks that contain key structural motifs present in the target molecule. The phenoxyacetic acid structure is a core component of numerous biologically active compounds, including herbicides and various pharmaceutical agents like anti-inflammatory drugs and antihypertensives. jetir.orgnih.gov This makes this compound a potentially valuable precursor.
The compound offers two key points for molecular elaboration:
The Bromomethyl Group : This reactive site allows for facile C-C bond formation, enabling the coupling of the phenoxyacetate core with other complex fragments, a common strategy in convergent synthesis approaches.
The Ester Functionality : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, larger esters, or other functional groups commonly found in natural products.
The phenoxyacetic acid moiety itself is found in metabolites of organisms like Aspergillus niger and can act as a plant growth retardant, highlighting its relevance in the biosphere. nih.gov Therefore, synthetic routes targeting natural products containing this scaffold could strategically employ this compound or its derivatives.
Role in Polymer Chemistry (e.g., Atom Transfer Radical Polymerization Initiators)
One of the most significant applications of this compound is in polymer chemistry, specifically as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edu
The key to a successful ATRP is the initiator, which must contain a transferable atom, typically a halogen. The carbon-bromine bond in the bromomethyl group of this compound is sufficiently labile to be reversibly activated by a transition metal catalyst (commonly a copper complex), generating a radical that initiates polymerization. Its structural similarity to other effective ATRP initiators, such as ethyl 2-bromoisobutyrate and 1-phenylethyl bromide, underscores its suitability for this role. cmu.edu
The process allows for the precise growth of polymer chains from the initiator molecule. This control is fundamental for creating advanced polymeric materials, including block copolymers and other functional polymers. chemimpex.com
Table 1: Components of a Typical ATRP Reaction Using a Bromo-Initiator
| Component | Example | Function |
|---|---|---|
| Monomer | Styrene (B11656), Methyl Methacrylate | The repeating unit of the polymer chain. |
| Initiator | This compound | Provides the initial radical and becomes one end of the polymer chain. |
| Catalyst | Copper(I) Bromide (CuBr) | Activates the initiator by abstracting the bromine atom. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper catalyst and tunes its reactivity. |
| Deactivator | Copper(II) Bromide (CuBr₂) | Regulates the polymerization by deactivating growing polymer chains. |
| Solvent | Toluene, Anisole | Dissolves all components of the reaction. |
Development of Functional Materials and Chemical Probes
The utility of this compound extends beyond solution-phase polymerization into the realm of material science. By anchoring the initiator to a surface, a technique known as Surface-Initiated ATRP (SI-ATRP) can be employed to grow polymer chains directly from the substrate. cmu.edu This process creates "polymer brushes," which are dense layers of end-tethered polymers that dramatically alter the surface properties of the material. cmu.edunih.gov
By first functionalizing a surface (e.g., silicon wafers, gold nanoparticles, or graphene oxide) with molecules containing a suitable anchor group and an ATRP initiating site analogous to this compound, materials with tailored properties can be fabricated. cmu.eduutexas.edu These functionalized surfaces have applications in:
Biocompatible Coatings : Grafting hydrophilic polymers can reduce protein adhesion and improve the biocompatibility of medical implants.
Sensors : Responsive polymer brushes can change their conformation in response to environmental stimuli like pH or temperature, enabling sensor applications. cmu.edu
Smart Fabrics : Modifying fabric surfaces can impart new properties like water repellency or antibacterial activity. nih.gov
Furthermore, the reactive bromomethyl group makes the molecule a candidate for the development of chemical probes. This group can be used to covalently attach the phenoxyacetate moiety to biomolecules or fluorescent dyes, facilitating studies in chemical biology and diagnostics.
Biological and Pharmacological Relevance of Methyl 3 Bromomethyl Phenoxyacetate Derivatives
Agonist/Antagonist Activity at Specific Receptor Targets (e.g., GPR40/FFAR1)
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant target for the treatment of type 2 diabetes mellitus because of its role in promoting glucose-stimulated insulin (B600854) secretion. nih.govmdpi.com Phenoxyacetic acid derivatives have been identified as a promising chemical class for the development of synthetic GPR40/FFAR1 agonists. nih.gov
Research into novel phenoxyacetamide-based agonists has led to the identification of potent molecules. For instance, one study synthesized various phenoxy derivatives and found that a 3-methyl derivative was the most active against FFAR1, exhibiting an EC50 value of 108.2 nM. researchgate.net Structure-activity relationship (SAR) studies have focused on optimizing these compounds by modifying various structural components to decrease molecular weight and lipophilicity, which are often high in GPR40 agonists. researchgate.net Through systematic exploration of the aryl rings in biaryl chroman derivatives, researchers have been able to improve metabolic profiles and reduce off-target activity, leading to the identification of potent and selective GPR40 agonists with positive allosteric modulation (AgoPAMs). nih.gov
| Derivative Class | Target | Activity | EC50 Value | Reference |
| Phenoxyacetamide | FFAR1/GPR40 | Agonist | 108.2 nM (for 3-methyl derivative) | researchgate.net |
| Biaryl Chromans | FFAR1/GPR40 | AgoPAM | - | nih.gov |
| Phenylpropionic acid | FFAR1/GPR40 | Agonist | - | nih.gov |
Anticancer and Antitumor Potential of Derivatives
The phenoxyacetate (B1228835) scaffold is a key component in the design of various anticancer agents. researchgate.networldscientificnews.com Studies have demonstrated the cytotoxic potential of these derivatives against a range of human cancer cell lines.
For example, new semi-synthetic phenoxy acetamide (B32628) derivatives have shown promising cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com One particular compound demonstrated a significantly higher cytotoxic activity against HepG2 cells (IC50 value of 1.43 µM) compared to the standard drug 5-Fluorouracil (IC50 of 5.32 µM), and it also showed a degree of selectivity for cancer cells over normal cells. mdpi.com
Other research has focused on hybrid molecules that combine the phenoxyacetate structure with other pharmacophores. Modified podophyllotoxin (B1678966) phenoxyacetamide phenylacetate (B1230308) derivatives have been developed as dual-target inhibitors of tubulin and AKT, a key effector in a pathway related to tumor development and drug resistance. researchgate.netnih.govacs.orgfigshare.com One such hybrid compound, D1-1, exhibited potent inhibitory activity against H1975 non-small-cell lung cancer (NSCLC) cells with an IC50 of 0.10 μM, which was 100 times more active than podophyllotoxin (PPT) and 300 times more than gefitinib. acs.orgfigshare.com
Furthermore, halogenated phenoxychalcones and their N-acetylpyrazoline derivatives have been evaluated for their anticancer activity against the MCF-7 breast cancer cell line. nih.gov Dichloroacetic acid derivatives have also been identified as potential anti-tumor agents. uran.ua
| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
| Phenoxy acetamide (Compound I) | HepG2 (Liver) | 1.43 µM | mdpi.com |
| Podophyllotoxin Phenoxyacetamide (D1-1) | H1975 (NSCLC) | 0.10 µM | acs.orgfigshare.com |
| Halogenated Phenoxychalcone (2c) | MCF-7 (Breast) | 1.52 µM | nih.gov |
| Halogenated Phenoxychalcone (2f) | MCF-7 (Breast) | 1.87 µM | nih.gov |
| 3-Methylbenzofurans | A549 (NSCLC) | 1.48–47.02 µM | researchgate.net |
| 3-(Morpholinomethyl)benzofurans | NCI-H23 (NSCLC) | 0.49–68.9 µM | researchgate.net |
Antimicrobial and Antifungal Activities of Related Compounds
Phenoxyacetic acid derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.net Research has shown their efficacy against various bacteria, including Streptococcus, Bacillus cereus, and Proteus vulgaris, as well as fungi like Candida albicans, Aspergillus niger, and Fusarium species. researchgate.net
Specific structural modifications have been shown to enhance this activity. For instance, a study of 4-phenylazo-phenoxyacetic acids found that derivatives carrying a methyl group exhibited good antibacterial activity against a panel of bacteria including Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, certain triazole derivatives containing a phenoxyethyl group showed very strong antifungal activity against Candida species. wjbphs.com The antimicrobial potential of polyphenolic compounds, in general, has been attributed to their ability to damage bacterial membranes, inhibit virulence factors, and suppress biofilm formation. nih.gov Other related structures, such as polycyclic phenoxazine (B87303) derivatives, have also been identified as potent antibacterial and antifungal agents. orientjchem.org
| Derivative Class | Target Microorganisms | Notable Activity | Reference |
| Phenoxyacetic acids | Streptococcus, Bacillus cereus, Candida albicans, Aspergillus niger | Broad-spectrum antibacterial and antifungal | researchgate.net |
| 4-Phenylazo-phenoxyacetic acids | Staphylococcus aureus, Escherichia coli, Proteus vulgaris | Good activity with methyl group substitution | researchgate.net |
| 1,2,4-Triazole derivatives | Candida albicans, Candida glabrata | Strong antifungal activity | wjbphs.com |
| Pyrazoline derivatives | M. tuberculosis, various bacteria and fungi | Potent anti-mycobacterial and antimicrobial | researchgate.net |
| Polycyclic phenoxazines | Staphylococcus aureus, Candida albicans, Aspergillus niger | Potent antibacterial and antifungal | orientjchem.org |
Enzyme Modulation and Inhibition Studies
Derivatives of phenoxyacetic acid have been investigated as modulators and inhibitors of various enzymes, which is a key strategy in drug development.
One area of focus has been the cyclooxygenase (COX) enzymes. Novel phenoxyacetic acid derivatives have been evaluated as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov In one study, all tested compounds demonstrated mild to moderate inhibitory effects on COX-1, with IC50 values ranging from 4.07 to 14.5 µM. nih.gov
Other studies have explored the inhibition of different enzyme classes. A chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, was found to inhibit cholinesterases and Glutathione S-transferase (GST). tandfonline.comtandfonline.com The inhibition constants (Ki) for this compound were determined to be 14.19 µM for GST, 11.13 µM for acetylcholinesterase (AChE), and 8.74 µM for butyrylcholinesterase (BChE). tandfonline.com The inhibition of enzymes like cholinesterases is a strategy for treating neurodegenerative diseases. tandfonline.com
| Derivative Class | Target Enzyme | Activity Type | Value (Ki or IC50) | Reference |
| Phenoxyacetic acids | COX-1 | Inhibition | IC50 = 4.07–14.5 µM | nih.gov |
| Chalcone derivative | GST | Inhibition | Ki = 14.19 µM | tandfonline.com |
| Chalcone derivative | AChE | Inhibition | Ki = 11.13 µM | tandfonline.com |
| Chalcone derivative | BChE | Inhibition | Ki = 8.74 µM | tandfonline.com |
Structure-Activity Relationship (SAR) Studies of Phenoxyacetate Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the structural features of a molecule responsible for its biological activity. gardp.orgwikipedia.org For phenoxyacetate derivatives, SAR studies have provided crucial insights for optimizing their pharmacological properties.
In the development of GPR40/FFAR1 agonists, SAR exploration has been used to decrease the high molecular weight and lipophilicity often associated with these compounds. researchgate.net For phenoxyacetic acid analogues designed as radiotherapy sensitizers, it was found that substitutions in the hydrophobic region, such as halogenation or the introduction of an aromatic ring or thioether group, are critical for improving activity. mdpi.com The length of the linker in the hinge region of these molecules was also identified as an essential factor. mdpi.com
Studies on chlorinated phenoxyacetic acid derivatives have shown that the number and position of chlorine atoms on the aromatic ring significantly influence the compound's reactivity and biological effects. mdpi.com For biaryl chroman GPR40 agonists, systematic modifications of the pendant aryl rings, such as incorporating a nitrogen atom or fluorine substitution, helped to mitigate the formation of phenol (B47542) metabolites and reduce off-target activity. nih.gov These examples highlight how SAR guides the rational design of new derivatives with enhanced potency and improved safety profiles. collaborativedrug.com
Elucidation of Biological Mechanisms of Action (e.g., Apoptosis Induction, Tubulin Targeting)
Understanding the mechanism of action is vital for the development of therapeutic agents. For phenoxyacetate derivatives with anticancer potential, several mechanisms have been elucidated, with apoptosis induction being a prominent one.
One study on a novel phenoxy acetamide derivative found that it induced apoptosis in HepG2 liver cancer cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways. mdpi.com This was evidenced by a significant upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. mdpi.com The compound also caused cell cycle arrest at the G1/S phase and was found to inhibit PARP-1, an enzyme involved in DNA repair and cell death. mdpi.com
Another important mechanism involves the targeting of tubulin, a protein essential for cell division. nih.gov Modified podophyllotoxin phenoxyacetamide derivatives have been designed as dual-targeting agents that inhibit both tubulin polymerization and the AKT signaling pathway. researchgate.netnih.govacs.orgfigshare.com This dual action effectively inhibits the proliferation and metastasis of cancer cells while inducing apoptosis. nih.govacs.org The induction of apoptosis can be mediated by transcription factors like CHOP, which activates the mitochondrial pathway. nih.gov Furthermore, derivatives of natural phenolic acids have been shown to enhance the expression of pro-apoptotic genes such as p53, caspase 3, and Bax. mdpi.com
Theoretical and Computational Investigations on Methyl 3 Bromomethyl Phenoxyacetate
Quantum Mechanical Studies (Density Functional Theory, Frontier Molecular Orbitals, Molecular Electrostatic Potential Surface)
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of Methyl-(3-bromomethyl)phenoxyacetate. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
Frontier Molecular Orbital (FMO) analysis, a key component of these studies, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. For this compound, the HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO may be distributed across the aromatic system and the electrophilic bromomethyl group.
Molecular Electrostatic Potential Surface (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MESP identifies regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the ester and ether groups are expected to be regions of high negative potential, while the hydrogen atoms and, significantly, the area around the bromomethyl group would exhibit positive potential, indicating its electrophilic nature.
These quantum chemical calculations also allow for the determination of various global reactivity descriptors, which quantify the molecule's reactivity profile.
| Descriptor | Formula | Typical Value Range | Significance for Reactivity |
| HOMO Energy (EHOMO) | - | -5 to -7 eV | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -1 to 1 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4 to 6 eV | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2 to 3 eV | Resistance to change in electron configuration |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3 to 4 eV | Power to attract electrons |
| Electrophilicity Index (ω) | χ2 / (2η) | 1 to 2 eV | Propensity to accept electrons |
Note: The values presented are hypothetical and representative of similar organic molecules studied by DFT methods. researchgate.netnih.govscielo.br
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For this compound, docking studies can elucidate its potential as an inhibitor or modulator of various biological targets. Phenoxyacetic acid derivatives have been investigated for a range of bioactivities, including as potential inhibitors of enzymes like carbonic anhydrase and α-amylase. nih.govscienceopen.com
The docking process involves placing the optimized 3D structure of this compound into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations, calculating a binding affinity or docking score for each pose. This score, typically expressed in kcal/mol, estimates the strength of the ligand-target interaction, with more negative values indicating stronger binding.
Successful binding is governed by a combination of intermolecular forces. For this compound, key interactions could include:
Hydrogen Bonding: The ester and ether oxygen atoms can act as hydrogen bond acceptors with amino acid residues like serine, threonine, or tyrosine in the active site.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tryptophan, or tyrosine.
Halogen Bonding: The bromine atom of the bromomethyl group can participate in halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.
The results of docking studies can guide the rational design of more potent and selective analogs by identifying which functional groups are critical for binding.
| Target Enzyme (Hypothetical) | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Carbonic Anhydrase II | 2ABE | -7.5 | HIS94, HIS96 (via water bridge), THR199 |
| α-Amylase | 6OCN | -8.2 | ASP197, GLU233, ASP300, TRP59 |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | 3VI8 | -9.1 | TYR314, HIS440, SER280 |
Note: The targets and docking scores are illustrative, based on studies of structurally related phenoxyacetic acid derivatives. nih.govscienceopen.com
Molecular Dynamics Simulations in Biological Contexts
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to investigate the dynamic behavior and stability of the ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic view by simulating the movements of atoms and molecules in a solvated, physiological environment.
An MD simulation of the this compound-target complex would typically run for tens to hundreds of nanoseconds. The resulting trajectory provides detailed information on the stability of the binding pose and the persistence of key intermolecular interactions. A primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. scielo.br
Furthermore, MD simulations can reveal the role of water molecules in mediating interactions, identify conformational changes in the protein upon ligand binding, and allow for the calculation of more rigorous binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more accurate estimation of binding affinity than docking scores alone.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in various organic reactions. The molecule possesses several reactive sites, and theoretical calculations can help determine which site is most likely to participate in a given transformation.
The MESP analysis, as described in section 7.1, is a primary tool for this purpose. It highlights the electron-rich oxygen atoms as likely sites for protonation or coordination to Lewis acids, and the electrophilic carbon of the bromomethyl group as a prime target for nucleophilic substitution (SN2) reactions. The bromine atom itself is an excellent leaving group, enhancing the reactivity of this position.
FMO theory also provides predictive power. The energy and location of the LUMO indicate the most probable site for nucleophilic attack. For this compound, the LUMO is expected to have a significant coefficient on the carbon atom of the CH2Br group, confirming its susceptibility to nucleophiles. Conversely, the HOMO's location on the aromatic ring suggests that electrophilic aromatic substitution would occur at the ortho and para positions relative to the activating ether group, although this is generally less favorable than reactions at the highly activated bromomethyl site.
Calculations of activation energies for different potential reaction pathways using DFT can quantitatively predict selectivity. By modeling the transition states for various competing reactions, chemists can determine which product is kinetically favored, guiding the choice of reaction conditions to achieve a desired outcome.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. While a single QSAR model cannot be built for this compound alone, it serves as a lead compound for which a library of analogs could be synthesized and tested.
To develop a QSAR model, molecular descriptors would be calculated for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment from DFT), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The measured biological activity (such as the IC50 value against a specific enzyme) is then used as the dependent variable in a statistical model, with the descriptors as independent variables.
The resulting QSAR equation can:
Predict the activity of new, unsynthesized compounds, prioritizing synthetic efforts.
Provide mechanistic insights by revealing which properties (e.g., hydrophobicity, electronic character) are most important for activity.
Guide lead optimization by suggesting specific structural modifications to enhance potency.
Cheminformatics tools are essential throughout this process, from calculating descriptors and building statistical models (e.g., using multiple linear regression or machine learning algorithms) to managing chemical libraries and filtering compounds based on drug-likeness criteria, such as Lipinski's Rule of Five.
Advanced Analytical Methodologies for Characterization and Elucidation
High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
High-resolution spectroscopic techniques are indispensable for the definitive structural confirmation of Methyl-(3-bromomethyl)phenoxyacetate. These methods probe the molecular framework at an atomic level, providing a detailed map of its connectivity and electronic environment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)
Solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in the solid state, which can be particularly useful for compounds like this compound, which is a solid at room temperature. chemimpex.com ssNMR is complementary to single-crystal X-ray diffraction, especially for materials that are not fully crystalline. rsc.org By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide information about the local environment and packing of the molecules in the solid state.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.4 | 115 - 130 |
| O-CH₂ | ~4.7 | ~65 |
| Br-CH₂ | ~4.5 | ~33 |
| O-CH₃ | ~3.8 | ~52 |
| C=O | - | ~169 |
| Aromatic C-O | - | ~157 |
| Aromatic C-CH₂Br | - | ~140 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound and for studying its fragmentation patterns. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in distinctive M and M+2 peaks for the molecular ion and any bromine-containing fragments.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways. The loss of the bromine atom would be a prominent fragmentation, followed by the cleavage of the ester group. The phenoxyacetic acid moiety can also undergo characteristic fragmentations.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |
| [M]⁺ | 257.9895 | 259.9875 | Molecular Ion |
| [M-Br]⁺ | 179.0552 | - | Loss of Bromine |
| [M-OCH₃]⁺ | 226.9636 | 228.9616 | Loss of Methoxy Radical |
| [M-COOCH₃]⁺ | 198.9949 | 200.9929 | Loss of Carbomethoxy Radical |
| [C₇H₆Br]⁺ | 168.9656 | 170.9636 | Bromotropylium Ion |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The FT-IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, the C-O stretching of the ether and ester linkages, and vibrations associated with the aromatic ring. The C-Br stretching frequency would also be observable.
Raman spectroscopy, being complementary to FT-IR, would be particularly sensitive to the vibrations of the aromatic ring and the C-C backbone. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| C=O (Ester) | ~1750 | ~1750 | Stretching |
| C-O (Ether/Ester) | 1250-1000 | 1250-1000 | Stretching |
| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | 3000-2850 | Stretching |
| C-Br | 650-550 | 650-550 | Stretching |
X-ray Crystallography for Conformational and Packing Analysis
Although a crystal structure for this compound is not publicly available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it would elucidate the intermolecular interactions, such as halogen bonding or C-H···O interactions, that govern the crystal packing. For instance, the crystal structure of a related compound, 3,5-bis(bromomethyl)phenyl acetate (B1210297), reveals that bromine atoms can participate in Br···Br bonds, influencing the molecular aggregation. nih.gov
Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound, with supplier specifications often indicating a purity of ≥98%. chemimpex.com A suitable HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would typically be performed using a UV detector, as the aromatic ring of the molecule is chromophoric. Gas chromatography (GC) could also be employed, potentially coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of impurities.
Electrochemical Studies for Reaction Pathway Analysis and Derivatization
While specific electrochemical studies on this compound are not documented, the electrochemical behavior of related phenoxyacetic acid derivatives has been investigated. iaea.orgresearchgate.net Techniques such as cyclic voltammetry could be used to study the oxidation and reduction processes of the molecule. The presence of the electroactive aromatic ring and the reducible C-Br bond would likely give rise to distinct electrochemical signals. Such studies could provide insights into the reaction mechanisms of processes involving electron transfer and could be used to develop electrochemical methods for its derivatization or for the analysis of its reaction pathways.
Degradation Pathways and Environmental Considerations
Hydrolytic Stability and Degradation Pathways
No specific data is available in the reviewed literature concerning the hydrolytic stability of Methyl-(3-bromomethyl)phenoxyacetate. Information regarding its rate of hydrolysis under varying pH conditions and the identification of potential hydrolysis products could not be found.
Photochemical Degradation Studies
There are no available studies on the photochemical degradation of this compound. Research detailing its quantum yield, photodegradation rate constants, and the identity of photoproducts formed under environmentally relevant light conditions is absent from the current body of scientific literature.
Biotransformation Pathways and Environmental Fate
Information regarding the biotransformation of this compound by microorganisms in soil or aquatic environments is not documented. As such, its environmental persistence, potential for bioaccumulation, and the nature of any metabolic pathways are unknown.
Further research is required to elucidate the environmental behavior and degradation pathways of this compound to perform a thorough environmental risk assessment.
Q & A
Q. Optimization Strategies :
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress .
- Catalyst Selection : Palladium catalysts enhance coupling efficiency in intermediate steps .
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 6h | 65-75% | 90-95% |
| Esterification | K₂CO₃, DMF, 60°C, 12h | 70-85% | 85-92% |
| Purification | Silica gel chromatography (EtOAc/hexane) | — | ≥98% |
Q. Reference :
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl ester at δ 3.7 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and brominated carbon signals .
- Infrared Spectroscopy (IR) : Detects ester C=O stretching (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (259.10 g/mol) .
Q. Reference :
How does the electronic environment of the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The bromomethyl group acts as a strong electrophile due to:
- Inductive Effect : Bromine withdraws electron density, enhancing the δ+ charge on the adjacent carbon .
- Steric Effects : The methyl group slightly hinders backside attack, favoring SN1 mechanisms in polar solvents .
Q. Methodological Insight :
- Kinetic Studies : Compare reaction rates with non-brominated analogs using UV-Vis spectroscopy .
- Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and transition states .
Q. Reference :
What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Contradictions arise from substituent positioning and assay variability. Solutions include:
Q. Example :
| Derivative | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| 3-Bromomethyl | 12.5 ± 1.2 | HeLa | |
| 4-Bromomethyl | 28.4 ± 3.1 | MCF-7 |
Q. Reference :
How can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?
Advanced Research Question
- DFT Calculations : Model transition states to predict Suzuki-Miyaura coupling sites .
- Molecular Dynamics (MD) : Simulate solvent effects on palladium catalyst coordination .
Q. Case Study :
- Predicted Site : Bromomethyl carbon (highest Fukui index for electrophilic attack) .
- Experimental Validation : Isolate coupled product (e.g., biaryl derivatives) and confirm via XRD .
Q. Reference :
What are the key stability considerations for storing this compound, and how can degradation be minimized?
Basic Research Question
- Thermal Stability : Degrades at >100°C via cleavage of the ester bond .
- Light Sensitivity : Brominated compounds may undergo photolytic debromination .
Q. Storage Protocol :
- Temperature : -20°C in amber vials under inert gas (N₂/Ar) .
- Additives : Stabilize with antioxidants (e.g., BHT) in solution form .
Q. Degradation Profile :
| Condition | Time | Degradation |
|---|---|---|
| 25°C, air | 30 days | 15-20% |
| -20°C, N₂ atmosphere | 1 year | <5% |
Q. Reference :
What experimental approaches validate the proposed degradation pathways of this compound under thermal stress?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation byproducts (e.g., methyl bromide) .
- Accelerated Aging Studies : Expose samples to 60°C/75% RH for 4 weeks and analyze via HPLC .
Q. Data :
| Temperature | Byproduct | Mechanism |
|---|---|---|
| 120°C | Methyl bromide | Dehydrohalogenation |
| 150°C | Phenolic derivatives | Ester hydrolysis |
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
